molecular formula C10H12BrNO B13921770 4-Bromo-N,2,6-trimethylbenzamide

4-Bromo-N,2,6-trimethylbenzamide

Cat. No.: B13921770
M. Wt: 242.11 g/mol
InChI Key: MMAXKUKZGOXZME-UHFFFAOYSA-N
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Description

4-Bromo-N,2,6-trimethylbenzamide is an organic compound with the molecular formula C10H12BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,2,6-trimethylbenzamide typically involves the bromination of N,2,6-trimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N,2,6-trimethylbenzamide is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,2,6-trimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

4-Bromo-N,2,6-trimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N,2,6-trimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N,2-trimethylbenzamide
  • 2-Bromo-N,N-dimethylbenzamide
  • 4-Bromo-N,N-dimethylbenzamide

Uniqueness

4-Bromo-N,2,6-trimethylbenzamide is unique due to the specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 6 positions, along with the bromine atom at the 4-position, differentiates it from other similar compounds and influences its reactivity and applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

4-bromo-N,2,6-trimethylbenzamide

InChI

InChI=1S/C10H12BrNO/c1-6-4-8(11)5-7(2)9(6)10(13)12-3/h4-5H,1-3H3,(H,12,13)

InChI Key

MMAXKUKZGOXZME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NC)C)Br

Origin of Product

United States

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